N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide
Description
The compound identified as “N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” is a chemical entity with specific properties and applications. It is important in various fields of scientific research and industry due to its unique chemical structure and reactivity.
Properties
IUPAC Name |
N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-13-10(17)6-9-11(18)15-12-14-7-4-2-3-5-8(7)16(9)12/h2-5,9H,6H2,1H3,(H,13,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEHACRUHOFLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1C(=O)N=C2N1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)CC1C(=O)N=C2N1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” involves multiple synthetic routes. These routes typically include the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. The industrial methods often employ advanced techniques such as high-throughput screening and automated synthesis to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: “N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that favor the transformation of the compound into different products.
Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
“N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of various materials and chemicals.
Mechanism of Action
The mechanism by which “N-methyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide” exerts its effects involves specific molecular targets and pathways. The compound interacts with target molecules, leading to changes in their structure and function. These interactions can activate or inhibit biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Conclusion
“this compound” is a versatile compound with significant importance in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool for various applications, from chemical synthesis to biological studies and industrial production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
